molecular formula C18H15N7O B2959927 N-[1-(3-氰基吡嗪-2-基)氮杂环丁-3-基]-N-甲基喹喔啉-2-甲酰胺 CAS No. 2380079-49-0

N-[1-(3-氰基吡嗪-2-基)氮杂环丁-3-基]-N-甲基喹喔啉-2-甲酰胺

货号 B2959927
CAS 编号: 2380079-49-0
分子量: 345.366
InChI 键: WUUVUQSGCOSSPU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide” is a chemical compound. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of related compounds involves the use of catalytic amounts of molecular iodine under microwave irradiation . This method has been used to synthesize a series of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at N-1 and at C-4 . The procedure is equally effective for mono- as well as polyaromatic groups at the N-1 position of the 2-azetidinone ring .


Molecular Structure Analysis

The molecular structure of “N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide” and related compounds is characterized by an azetidine moiety at the C-2 position of the carbapenem skeleton . This structure is a key feature of a number of broad-spectrum β-lactam antibiotics .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide” and related compounds are facilitated by the use of molecular iodine as a Lewis acid catalyst . The extreme rapidity with excellent reaction yields is believed to be the result of a synergistic effect of the Lewis acid catalyst (molecular iodine) and microwave irradiation .

科学研究应用

化学合成和衍生物的产生

复杂分子的合成,包括 N-[1-(3-氰基吡嗪-2-基)氮杂环丁-3-基]-N-甲基喹喔啉-2-甲酰胺的衍生物,是药物化学和药物发现的一个基本方面。此类化合物通常被设计为表现出特定的生物活性,包括抗肿瘤、抗菌和抗炎特性。例如,烯胺酮已被用作取代吡唑和吡啶衍生物合成的关键中间体,在抗肿瘤和抗菌应用中显示出潜力 (S. Riyadh, 2011)。

生物活性评估

在开发新的治疗剂中,评估生物活性(例如抗癌、抗菌和抗炎作用)至关重要。新型吡唑并嘧啶衍生物已被合成并评估其抗癌和抗 5-脂氧合酶剂,对某些癌细胞系显示出有希望的活性,并在炎症控制方面具有潜力 (A. Rahmouni et al., 2016)。

抗菌和抗结核活性

新型合成化合物的抗菌和抗结核活性对于解决对现有抗生素的耐药性增加至关重要。例如,嘧啶-氮杂环丁酮类似物已被证明对各种细菌和真菌菌株具有显着的抗菌活性,并且对结核分枝杆菌具有体外抗结核活性 (M. Chandrashekaraiah et al., 2014)。

抗菌应用

鉴于抗生素耐药性的全球挑战,寻找新的抗菌剂正在进行中。一种新型的抗菌 8-氯喹诺酮,其特点是 N1-(5-氨基-2,4-二氟苯基) 基团的扭曲取向,已被发现对革兰氏阳性菌和革兰氏阴性菌均表现出极强的活性,表明有可能开发出新的抗菌药物 (Y. Kuramoto et al., 2003)。

神经炎症和中枢神经系统疾病

靶向中枢神经系统 (CNS) 疾病(包括神经炎症)的化合物备受关注。用于神经炎症中 IRAK4 酶成像的 PET 剂的开发证明了新型化合物在神经科学研究中的应用,为非侵入性研究小胶质细胞活性和体内神经炎症提供了工具 (Xiaohong Wang et al., 2018)。

属性

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c1-24(12-10-25(11-12)17-15(8-19)20-6-7-21-17)18(26)16-9-22-13-4-2-3-5-14(13)23-16/h2-7,9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUVUQSGCOSSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。